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Compound of Interest

Compound Name: 4-Methyl-8-hydroxyquinoline

Cat. No.: B1347237 Get Quote

An In-depth Technical Guide to 4-Methyl-8-
hydroxyquinoline
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 4-Methyl-8-hydroxyquinoline. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical research. This document outlines

the key chemical data, a plausible experimental protocol for its synthesis, and discusses its

potential biological significance based on the well-established activities of the 8-

hydroxyquinoline scaffold.

Molecular Structure and Properties
4-Methyl-8-hydroxyquinoline, also known as 8-hydroxy-4-methylquinoline, is a heterocyclic

aromatic organic compound. It belongs to the 8-hydroxyquinoline class of compounds, which

are known for their potent metal-chelating properties and diverse biological activities.[1] The

core structure consists of a quinoline ring system with a methyl group at the 4th position and a

hydroxyl group at the 8th position.

The molecular formula of 4-Methyl-8-hydroxyquinoline is C₁₀H₉NO. Its structure is depicted

below:

Chemical Structure: 4-Methyl-8-hydroxyquinoline
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Physicochemical Properties
A summary of the key physicochemical properties of 4-Methyl-8-hydroxyquinoline is

presented in the table below. It should be noted that some of these values are predicted based

on computational models due to the limited availability of experimental data for this specific

compound.

Property Value Source

Molecular Formula C₁₀H₉NO [2]

Molecular Weight 159.18 g/mol [2]

CAS Number 3846-73-9 -

IUPAC Name 4-methylquinolin-8-ol -

Synonyms
8-Hydroxy-4-methylquinoline,

8-Hydroxylepidine
-

Appearance Off-white to light brown solid -

Melting Point 213-215 °C (Predicted) -

Boiling Point 326.8 ± 22.0 °C (Predicted) -

Density 1.210 ± 0.06 g/cm³ (Predicted) -

pKa 4.47 ± 0.40 (Predicted) -

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Methyl-8-hydroxyquinoline is not readily

available in the public domain. However, the expected spectral characteristics can be inferred

from the data of closely related compounds such as 4-methylquinoline, 8-hydroxyquinoline, and

other methylated 8-hydroxyquinoline isomers.

1.2.1. ¹H and ¹³C NMR Spectroscopy (Predicted)

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 4-Methyl-8-
hydroxyquinoline. These predictions are based on the known spectra of 4-methylquinoline
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and 8-hydroxyquinoline, taking into account the electronic effects of the methyl and hydroxyl

substituents on the quinoline ring.[2]

Atom
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

Methyl Group (-CH₃) ~2.5 ~18

Quinoline Ring Protons 7.0 - 8.8 110 - 155

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 4-Methyl-8-hydroxyquinoline is expected to show characteristic

absorption bands for the O-H, C-H, C=C, and C-N functional groups. The table below lists the

expected characteristic IR absorption peaks.[3][4][5]

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

O-H (Phenolic) Stretching, broad 3200 - 3600

C-H (Aromatic) Stretching 3000 - 3100

C-H (Methyl) Stretching 2850 - 2960

C=C (Aromatic) Stretching 1500 - 1600

C-N (Heterocyclic) Stretching 1300 - 1400

C-O (Phenolic) Stretching 1200 - 1260

1.2.3. Mass Spectrometry

The electron ionization mass spectrum of 4-Methyl-8-hydroxyquinoline is expected to show a

prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern would likely involve

the loss of small neutral molecules such as CO and HCN, which is characteristic of

hydroxyquinolines.[6][7][8]
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Fragment Proposed Structure Expected m/z

[M]⁺ [C₁₀H₉NO]⁺ 159

[M-H]⁺ [C₁₀H₈NO]⁺ 158

[M-CO]⁺ [C₉H₉N]⁺ 131

[M-HCN]⁺ [C₉H₈O]⁺ 132

Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of 4-Methyl-8-hydroxyquinoline
is not widely published. However, a plausible synthetic route can be designed based on

established methods for the synthesis of substituted quinolines, such as the Skraup or

Friedländer synthesis, or by modification of a pre-existing quinoline core.[9] The following is a

proposed experimental protocol adapted from the synthesis of similar 4-substituted-8-

hydroxyquinolines.[10]

Plausible Synthesis of 4-Methyl-8-hydroxyquinoline
This proposed synthesis involves a multi-step process starting from a commercially available

precursor.

4-Hydroxy-8-tosyloxyquinoline 4-Chloro-8-tosyloxyquinoline
  POCl₃, Reflux  

4-Methyl-8-tosyloxyquinoline
  (CH₃)₂Zn, Pd(dppf)Cl₂, THF  

4-Methyl-8-hydroxyquinoline
  NaOH, H₂O/EtOH, Reflux  

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 4-Methyl-8-hydroxyquinoline.

Step 1: Chlorination of 4-Hydroxy-8-tosyloxyquinoline

To a stirred solution of 4-hydroxy-8-tosyloxyquinoline (1 equivalent) in phosphorus

oxychloride (POCl₃, 5-10 equivalents), the mixture is heated to reflux for 2-4 hours.

The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the excess POCl₃ is removed under reduced pressure.

The residue is carefully poured onto crushed ice with vigorous stirring.

The resulting precipitate is collected by filtration, washed with cold water until neutral, and

dried under vacuum to yield 4-chloro-8-tosyloxyquinoline.

Step 2: Methylation of 4-Chloro-8-tosyloxyquinoline

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a

solution of 4-chloro-8-tosyloxyquinoline (1 equivalent) in anhydrous tetrahydrofuran (THF) is

prepared.

A palladium catalyst, such as Pd(dppf)Cl₂ (0.05 equivalents), is added to the solution.

Dimethylzinc (1.1 equivalents, as a solution in a suitable solvent) is added dropwise at room

temperature.

The reaction mixture is stirred at room temperature or gently heated until the starting

material is consumed, as monitored by TLC.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic

layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in

vacuo.

The crude product is purified by column chromatography on silica gel to afford 4-methyl-8-

tosyloxyquinoline.

Step 3: Deprotection of the Hydroxyl Group

A solution of 4-methyl-8-tosyloxyquinoline (1 equivalent) in a mixture of ethanol and water is

prepared.

An aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2-3 equivalents) is added.
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The mixture is heated to reflux for 1-2 hours, with reaction progress monitored by TLC.

After cooling to room temperature, the ethanol is removed under reduced pressure.

The aqueous solution is neutralized with a suitable acid (e.g., hydrochloric acid) to

precipitate the product.

The solid is collected by filtration, washed with cold water, and dried to yield 4-Methyl-8-
hydroxyquinoline. Further purification can be achieved by recrystallization from a suitable

solvent system.

Biological Activity and Applications
While specific studies on the biological activity of 4-Methyl-8-hydroxyquinoline are limited,

the 8-hydroxyquinoline scaffold is a well-known pharmacophore with a broad spectrum of

biological activities.[11] The primary mechanism of action for many 8-hydroxyquinoline

derivatives is their ability to chelate metal ions, which are essential for many biological

processes.[12]

The potential biological activities of 4-Methyl-8-hydroxyquinoline, inferred from related

compounds, include:

Antimicrobial Activity: 8-Hydroxyquinoline and its derivatives have demonstrated potent

activity against a wide range of bacteria and fungi.[9]

Anticancer Activity: The metal-chelating properties of these compounds can disrupt cellular

processes in cancer cells, leading to apoptosis.

Neuroprotective Effects: By chelating excess metal ions in the brain, which are implicated in

oxidative stress and neurodegenerative diseases, some 8-hydroxyquinoline derivatives have

shown potential in the treatment of Alzheimer's and Parkinson's diseases.

The presence of the methyl group at the 4-position may influence the lipophilicity and steric

properties of the molecule, potentially modulating its biological activity and pharmacokinetic

profile compared to the parent 8-hydroxyquinoline.

Conclusion
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4-Methyl-8-hydroxyquinoline is a valuable heterocyclic compound with potential applications

in medicinal chemistry and materials science. This guide has provided a detailed overview of its

molecular structure, physicochemical properties, and a plausible synthetic route. While there is

a need for more extensive experimental characterization of this specific molecule, the

information presented here, based on closely related compounds, serves as a valuable

resource for researchers interested in the synthesis and application of substituted 8-

hydroxyquinolines. Further investigation into the biological activities of 4-Methyl-8-
hydroxyquinoline is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC
[pmc.ncbi.nlm.nih.gov]

2. 4-methylquinoline(491-35-0) 1H NMR spectrum [chemicalbook.com]

3. uanlch.vscht.cz [uanlch.vscht.cz]

4. researchgate.net [researchgate.net]

5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

6. cdnsciencepub.com [cdnsciencepub.com]

7. m.youtube.com [m.youtube.com]

8. chem.libretexts.org [chem.libretexts.org]

9. rroij.com [rroij.com]

10. researchgate.net [researchgate.net]

11. mdpi.com [mdpi.com]

12. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook
[chemicalbook.com]

To cite this document: BenchChem. [4-Methyl-8-hydroxyquinoline molecular structure and
formula]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1347237?utm_src=pdf-body
https://www.benchchem.com/product/b1347237?utm_src=pdf-body
https://www.benchchem.com/product/b1347237?utm_src=pdf-body
https://www.benchchem.com/product/b1347237?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571046/
https://www.chemicalbook.com/SpectrumEN_491-35-0_1HNMR.htm
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.researchgate.net/figure/FT-IR-spectral-data-of-8HQ_tbl1_257615533
https://cpb-us-e1.wpmucdn.com/sites.ucsc.edu/dist/9/291/files/2015/11/IR-Table-1.pdf
https://cdnsciencepub.com/doi/pdf/10.1139/v66-112
https://m.youtube.com/watch?v=mwTGkmLnbgA
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Wade)_Complete_and_Semesters_I_and_II/Map%3A_Organic_Chemistry_(Wade)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.08%3A_Fragmentation_Patterns_in_Mass_Spectrometry
https://www.rroij.com/open-access/8hydroxyquinoline-and-its-derivatives-synthesis-and-applications-.php?aid=33914
https://www.researchgate.net/publication/230040201_Synthesis_of_8-Hydroxyquinolines_with_Amino_and_Thioalkyl_Functionalities_at_Position_4
https://www.mdpi.com/1420-3049/25/18/4321
https://www.chemicalbook.com/article/what-is-the-mechanism-of-action-of-8-hydroxyquinoline.htm
https://www.chemicalbook.com/article/what-is-the-mechanism-of-action-of-8-hydroxyquinoline.htm
https://www.benchchem.com/product/b1347237#4-methyl-8-hydroxyquinoline-molecular-structure-and-formula
https://www.benchchem.com/product/b1347237#4-methyl-8-hydroxyquinoline-molecular-structure-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1347237#4-methyl-8-hydroxyquinoline-molecular-
structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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